4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound classified as a heterocyclic compound. It features a pyrimidine core, which is a six-membered ring containing nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. It is being investigated for its applications in drug development and material science, particularly as a scaffold for the synthesis of new therapeutic agents targeting various diseases.
The synthesis of 4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves several key steps:
The molecular formula for 4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is with a molecular weight of approximately 301.34 g/mol. The compound features a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked through a pyrazinyl ether.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 301.34 g/mol |
CAS Number | 2548982-43-8 |
InChI Key | HGPVQVPYPCZWBJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(N=C(N=C1)N)C(CN2CCCCC2)OCC3=NC=CN=C3 |
This structure indicates the presence of multiple functional groups that may contribute to its biological activity and interaction with molecular targets .
4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its efficacy or tailor it for specific applications in medicinal chemistry .
The mechanism of action for 4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific enzymes or receptors within biological systems.
The physical properties of 4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature .
4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several notable applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: